molecular formula C8H12N2 B13847352 4,6-Diethylpyrimidine

4,6-Diethylpyrimidine

Cat. No.: B13847352
M. Wt: 136.19 g/mol
InChI Key: SNIXZMWZFNMADT-UHFFFAOYSA-N
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Description

4,6-Diethylpyrimidine is a pyrimidine derivative with ethyl (-C₂H₅) groups substituted at the 4 and 6 positions of the aromatic heterocyclic ring. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3, making them key structural motifs in pharmaceuticals, agrochemicals, and nucleic acids. These comparisons highlight the influence of substituent type, position, and functional groups on physicochemical and biological properties.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4,6-diethylpyrimidine

InChI

InChI=1S/C8H12N2/c1-3-7-5-8(4-2)10-6-9-7/h5-6H,3-4H2,1-2H3

InChI Key

SNIXZMWZFNMADT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with guanidine in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of pyrimidine derivatives with oxidized ethyl groups.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Diethylpyrimidine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can vary depending on the target and the context of its use .

Comparison with Similar Compounds

4,6-Dimethylpyrimidine

  • Structure : Methyl (-CH₃) groups at positions 4 and 4.
  • Molecular Formula : C₆H₈N₂ .
  • Molecular Weight : 108.14 g/mol .
  • Key Properties :
    • Proton affinity: 928 ± 1 kJ/mol (gas phase) .
    • Applications: Used as a precursor in organic synthesis and as a ligand in coordination chemistry.

4,6-Dihydroxypyrimidine Derivatives

  • Examples :
    • 6-Hydroxy-2-ethylpyrimidine-4(3H)-one (Compound 7) .
    • 4,6-Dihydroxy-2-methylpyrimidine (CAS 1194-22-5) .
  • Key Properties :
    • Basicity: Substituents like ethyl or methyl at position 2 influence protonation direction and pKa values. For instance, ethyl groups enhance electron-donating effects, increasing basicity compared to unsubstituted derivatives .
    • Solubility: Hydroxy groups improve water solubility, unlike alkyl-substituted pyrimidines .
  • Comparison :
    • 4,6-Diethylpyrimidine lacks hydroxy groups, making it less polar and more lipophilic than dihydroxy derivatives. This could affect its pharmacokinetic profile, favoring membrane permeability but reducing aqueous solubility.

Halogenated Pyrimidines: 4,6-Dichloro Derivatives

  • Examples :
    • 4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O) .
    • 4,6-Dichloro-2-(ethoxy-d5)-pyrimidine .
  • Key Properties :
    • Reactivity: Chlorine atoms at positions 4 and 6 enhance electrophilicity, facilitating nucleophilic substitution reactions.
    • Crystallography: Planar molecular geometry with deviations in methoxy substituents .
  • Comparison :
    • Chlorinated pyrimidines are more reactive than alkyl-substituted derivatives like this compound, which are likely more stable under physiological conditions.

Barbital (5,5-Diethylpyrimidine-2,4,6-trione)

  • Structure : Diethyl groups at position 5 and ketone groups at 2,4,6 .
  • Molecular Formula : C₈H₁₂N₂O₃.
  • Molecular Weight : 184.19 g/mol .
  • Key Properties: Solubility: Slightly soluble in water, forms soluble salts with bases . Therapeutic Use: Sedative-hypnotic drug .
  • Comparison :
    • Unlike barbital, this compound lacks ketone groups, resulting in different electronic properties and biological targets. The absence of trione moieties eliminates barbiturate-like central nervous system effects.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4,6-ethyl C₈H₁₂N₂* 136.20* High hydrophobicity, stable under physiological conditions (inferred)
4,6-Dimethylpyrimidine 4,6-methyl C₆H₈N₂ 108.14 Proton affinity = 928 ± 1 kJ/mol
4,6-Dihydroxy-2-methylpyrimidine 2-methyl, 4,6-hydroxy C₅H₆N₂O₂ 126.11 Water-soluble, pKa ~8.5 (estimated)
Barbital 5,5-diethyl, 2,4,6-ketone C₈H₁₂N₂O₃ 184.19 Sedative-hypnotic, forms salts with bases

*Inferred based on ethyl substitution.

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